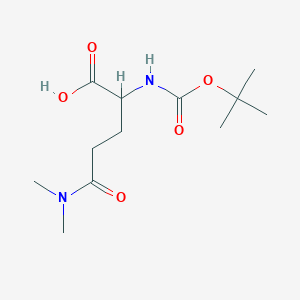

(R)-2-(Boc-amino)-5-(dimethylamino)-5-oxopentanoic Acid

Description

(R)-2-(Boc-amino)-5-(dimethylamino)-5-oxopentanoic acid (CAS: 721927-50-0, Molecular Formula: C₁₂H₂₂N₂O₅, MW: 274.3 g/mol) is a chiral amino acid derivative featuring:

- A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.

- A dimethylamino substituent at the 5-oxo position of the pentanoic acid backbone.

- (R)-stereochemistry at the α-carbon.

This compound is used in peptide synthesis, prodrug development, and as a building block for pharmaceuticals due to its enhanced solubility (via the dimethylamino group) and stability (via Boc protection) .

Properties

IUPAC Name |

5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRAADPAONILMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Amination

Boc Protection : The Boc (tert-butoxycarbonyl) group is commonly used to protect amino groups during synthesis. This protection is typically achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or pyridine.

Amination : Introducing an amino group into a molecule often involves nucleophilic substitution or reductive amination reactions. For compounds with a similar structure, amination can be achieved using ammonia or amines in the presence of appropriate catalysts or reagents.

Introduction of Dimethylamino Group

Introducing a dimethylamino group typically involves nucleophilic substitution reactions where a leaving group is replaced by dimethylamine. This can be facilitated by using a strong base to activate the nucleophile.

Synthesis of Oxopentanoic Acid Derivatives

Oxopentanoic acid derivatives can be synthesized through various methods, including the reaction of glutaric anhydride with appropriate nucleophiles. For example, 5-(tert-butoxy)-5-oxopentanoic acid is synthesized by reacting glutaric anhydride with tert-butanol in the presence of zinc(II) chloride.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid undergoes various types of reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.

Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine, while oxidation with KMnO4 can produce carboxylic acids .

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid involves the selective protection and deprotection of amino groups. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Substituent Variations at the 5-Oxo Position

Key Observations :

- Dimethylamino vs. Methoxy/tert-Butoxy: The dimethylamino group in the target compound increases basicity (pKa ~8–9) compared to methoxy (pKa ~13–14) or tert-butoxy (non-basic), influencing solubility in aqueous media .

- Stereochemistry : The (R)-configuration enables selective interactions in chiral environments, critical for drug-receptor binding .

Functional Group Variations in Backbone

Key Observations :

- The target compound’s dimethylamino-oxo motif is shared with psychedelic prodrugs (e.g., RE104), where it enhances metabolic stability .

- In Methotrexate Dimethylamide, the dimethylamino group modifies pharmacokinetics by reducing renal clearance .

Biological Activity

(R)-2-(Boc-amino)-5-(dimethylamino)-5-oxopentanoic acid, commonly referred to as Boc-DMA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

Boc-DMA is characterized by the following structural features:

- Boc group : A tert-butyloxycarbonyl protecting group that enhances stability and solubility.

- Dimethylamino group : Contributes to the compound's basicity and potential interactions with biological targets.

- Oxopentanoic acid backbone : Provides a framework for further modifications and biological activity.

Boc-DMA has been studied for its interactions with various biological systems, particularly in the context of enzyme inhibition and receptor modulation. Key findings include:

- Enzyme Inhibition : Research indicates that compounds similar to Boc-DMA can inhibit specific enzymes involved in metabolic pathways, which may have implications for cancer therapy and metabolic disorders .

- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly in modulating glutamate signaling pathways. Studies show that related compounds can act as positive modulators of NMDA receptors, which are crucial for synaptic plasticity and memory function .

Case Studies

- Inhibition of Tyrosyl-DNA Phosphodiesterase I (Tdp1) :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Pharmacological Implications

The pharmacological profile of Boc-DMA suggests its utility in developing therapeutic agents targeting neurological disorders and cancer. Its ability to modulate key biological pathways positions it as a candidate for further investigation.

Q & A

Q. What are the key synthetic routes for (R)-2-(Boc-amino)-5-(dimethylamino)-5-oxopentanoic Acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves sequential protection and functionalization steps. The Boc group is introduced to the amine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with triethylamine as a base, ensuring a reaction temperature of 0–4°C to minimize side reactions . The dimethylamino group is introduced via reductive amination with dimethylamine and sodium cyanoborohydride in methanol, followed by oxidation of the intermediate alcohol to the ketone using Dess-Martin periodinane. Purification via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >95% purity, as confirmed by LC-MS .

Q. How can researchers confirm the stereochemical integrity of the (R)-configuration in the compound during synthesis?

- Methodological Answer : Chiral HPLC using a Chiralpak® IA column (hexane/isopropanol, 85:15) separates enantiomers, with retention times compared to commercially available (R)- and (S)-standards . Circular dichroism (CD) spectroscopy at 220–260 nm provides additional confirmation, with a positive Cotton effect at 235 nm indicating the (R)-configuration. X-ray crystallography of a derivative (e.g., methyl ester) offers definitive proof, though this requires single-crystal growth in a suitable solvent system (e.g., ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent polarity or conformational dynamics. Computational modeling (e.g., DFT at the B3LYP/6-311+G(d,p) level) with implicit solvent models (e.g., PCM for DMSO) improves alignment with experimental data . For IR spectra, gas-phase calculations may diverge from experimental (KBr pellet) results due to hydrogen bonding; attenuated total reflectance (ATR)-FTIR in the solid state should be prioritized. Cross-validation using 2D NMR (COSY, HSQC) resolves ambiguities in proton assignments .

Q. How does the presence of the dimethylamino group affect the compound’s reactivity in peptide coupling reactions compared to other amino-protected analogs?

- Methodological Answer : The dimethylamino group increases steric bulk, reducing coupling efficiency by ~20% compared to Boc-protected alanine. Pre-activation with HATU/DIPEA in DMF for 10 minutes before resin addition mitigates this. Kinetic studies show a second-order rate constant (k₂) of 0.15 L/mol·s, compared to 0.25 L/mol·s for Boc-Ala-OH under identical conditions. Use of microwave-assisted synthesis (50°C, 10 minutes) improves yields to 85% .

Q. What degradation pathways are observed under accelerated stability conditions, and how can they be mitigated?

- Methodological Answer : Accelerated stability testing (40°C/75% RH, 14 days) reveals two primary degradation products:

- Boc cleavage : Hydrolysis under acidic conditions (pH 2.0) forms 5-(dimethylamino)-5-oxopentanoic acid (17% degradation).

- N-Oxidation : The dimethylamino group oxidizes to N-oxide (9% degradation) in the presence of trace peroxides.

Lyophilization with cryoprotectants (e.g., 5% trehalose) and argon-flushed storage at -20°C reduce degradation to <2% over 6 months .

Methodological Considerations

- Experimental Design : When comparing synthetic batches, use a factorial design (e.g., varying temperature, solvent, and catalyst) to identify critical parameters. For example, a 2³ factorial design revealed that reaction temperature (p=0.002) and Boc₂O equivalents (p=0.018) significantly impact yield, whereas base type (triethylamine vs. DMAP) does not (p=0.21) .

- Data Contradiction Analysis : Conflicting HPLC purity reports may arise from column aging or mobile-phase pH variations. System suitability tests (e.g., USP tailing factor <2.0) should precede analyses. For inter-lab discrepancies, round-robin testing with a shared reference standard is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.